Cas no 19764-60-4 (N-1-(aminomethyl)butyl-N,N-dimethylamine)

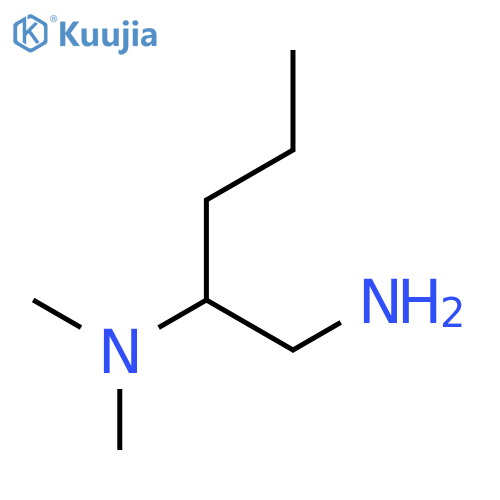

19764-60-4 structure

商品名:N-1-(aminomethyl)butyl-N,N-dimethylamine

N-1-(aminomethyl)butyl-N,N-dimethylamine 化学的及び物理的性質

名前と識別子

-

- N2,N2-Dimethylpentane-1,2-diamine

- N-[1-(Aminomethyl)butyl]-N,N-dimethylamine

- 2-N,2-N-dimethylpentane-1,2-diamine

- Albb-004292

- N~2~,N~2~-dimethyl-1,2-pentanediamine

- N~2~,N~2~-dimethyl-1,2-pentanediamine(SALTDATA: FREE)

- LS-01596

- 19764-60-4

- DTXSID10588485

- STK503077

- 1,2-Pentanediamine, N2,N2-dimethyl-

- N2,N2-Dimethyl-1,2-pentanediamine

- AKOS000139452

- MFCD09733444

- A880027

- SCHEMBL10405921

- N~2~,N~2~-dimethylpentane-1,2-diamine

- AKOS016053452

- (1-aminopentan-2-yl)dimethylamine

- N-1-(aminomethyl)butyl-N,N-dimethylamine

-

- MDL: MFCD09733444

- インチ: InChI=1S/C7H18N2/c1-4-5-7(6-8)9(2)3/h7H,4-6,8H2,1-3H3

- InChIKey: PLHKKHOLOZDWIB-UHFFFAOYSA-N

- ほほえんだ: CCCC(CN)N(C)C

計算された属性

- せいみつぶんしりょう: 130.14700

- どういたいしつりょう: 130.146998583g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 61.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 29.3Ų

じっけんとくせい

- 密度みつど: 0.8±0.1 g/cm3

- ふってん: 152.7±8.0 °C at 760 mmHg

- フラッシュポイント: 43.1±13.1 °C

- PSA: 29.26000

- LogP: 1.37570

- じょうきあつ: 3.5±0.3 mmHg at 25°C

N-1-(aminomethyl)butyl-N,N-dimethylamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-1-(aminomethyl)butyl-N,N-dimethylamine 税関データ

- 税関コード:2921290000

- 税関データ:

中国税関コード:

2921290000概要:

2921290000.他の無環ポリアミン及びその誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2921290000種の他の無環ポリアミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

N-1-(aminomethyl)butyl-N,N-dimethylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | LS-01596-1G |

(1-aminopentan-2-yl)dimethylamine |

19764-60-4 | >95% | 1g |

£336.00 | 2025-02-08 | |

| Ambeed | A663176-5g |

N2,N2-Dimethylpentane-1,2-diamine |

19764-60-4 | 95+% | 5g |

$365.0 | 2024-08-03 | |

| 1PlusChem | 1P002BEN-1g |

1,2-Pentanediamine, N2,N2-dimethyl- |

19764-60-4 | 95% | 1g |

$43.00 | 2024-06-17 | |

| Key Organics Ltd | LS-01596-5G |

(1-aminopentan-2-yl)dimethylamine |

19764-60-4 | >95% | 5g |

£761.00 | 2025-02-08 | |

| TRC | A618143-1g |

N-[1-(aminomethyl)butyl]-N,N-dimethylamine |

19764-60-4 | 1g |

$ 80.00 | 2022-05-31 | ||

| TRC | A618143-100mg |

N-[1-(aminomethyl)butyl]-N,N-dimethylamine |

19764-60-4 | 100mg |

$ 50.00 | 2022-05-31 | ||

| TRC | A618143-500mg |

N-[1-(aminomethyl)butyl]-N,N-dimethylamine |

19764-60-4 | 500mg |

$ 65.00 | 2022-05-31 | ||

| abcr | AB218020-1g |

N2,N2-Dimethyl-1,2-pentanediamine, 95%; . |

19764-60-4 | 95% | 1g |

€94.10 | 2024-04-18 | |

| A2B Chem LLC | AB07295-1g |

N-[1-(Aminomethyl)butyl]-n,n-dimethylamine |

19764-60-4 | 95% | 1g |

$35.00 | 2024-04-20 |

N-1-(aminomethyl)butyl-N,N-dimethylamine 関連文献

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

19764-60-4 (N-1-(aminomethyl)butyl-N,N-dimethylamine) 関連製品

- 5298-72-6((1-Methylpiperidin-2-yl)methanamine)

- 49633-80-9(Pyrazino[1,2-a]azepine,decahydro-)

- 26116-12-1((1-ethylpyrrolidin-2-yl)methanamine)

- 50534-49-1(N,N-Dimethylpiperidin-3-amine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19764-60-4)N-1-(aminomethyl)butyl-N,N-dimethylamine

清らかである:99%

はかる:5g

価格 ($):328.0